5-Chloro-4-(trifluoromethyl)picolinamide 5-Chloro-4-(trifluoromethyl)picolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14274857
InChI: InChI=1S/C7H4ClF3N2O/c8-4-2-13-5(6(12)14)1-3(4)7(9,10)11/h1-2H,(H2,12,14)
SMILES:
Molecular Formula: C7H4ClF3N2O
Molecular Weight: 224.57 g/mol

5-Chloro-4-(trifluoromethyl)picolinamide

CAS No.:

Cat. No.: VC14274857

Molecular Formula: C7H4ClF3N2O

Molecular Weight: 224.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-(trifluoromethyl)picolinamide -

Molecular Formula C7H4ClF3N2O
Molecular Weight 224.57 g/mol
IUPAC Name 5-chloro-4-(trifluoromethyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C7H4ClF3N2O/c8-4-2-13-5(6(12)14)1-3(4)7(9,10)11/h1-2H,(H2,12,14)
Standard InChI Key ACTCJISOOKUYQN-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CN=C1C(=O)N)Cl)C(F)(F)F

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Chloro-4-(trifluoromethyl)picolinamide features a pyridine core substituted with a chlorine atom at position 5, a trifluoromethyl group at position 4, and a carboxamide moiety at position 2 (Figure 1). The IUPAC name, 5-chloro-4-(trifluoromethyl)pyridine-2-carboxamide, reflects this substitution pattern. Key structural parameters include:

Table 1: Fundamental chemical properties of 5-chloro-4-(trifluoromethyl)picolinamide

PropertyValue
Molecular formulaC₇H₄ClF₃N₂O
Molecular weight224.57 g/mol
Canonical SMILESC1=C(C(=CN=C1C(=O)N)Cl)C(F)(F)F
InChIKeyACTCJISOOKUYQN-UHFFFAOYSA-N

The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity at adjacent positions. This electronic perturbation, combined with the chlorine atom’s steric bulk, creates a spatially and electronically distinct scaffold for molecular interactions .

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, primarily due to the asymmetric distribution of electronegative substituents. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for the pyridine protons: H-3 (δ 8.52 ppm, d, J = 5.1 Hz), H-6 (δ 8.12 ppm, d, J = 5.1 Hz), and the carboxamide NH₂ (δ 7.89 ppm, broad singlet). The 19F^{19}\text{F} NMR spectrum shows a quintet at δ -63.4 ppm, consistent with the trifluoromethyl group’s magnetic equivalence.

Synthetic Methodologies

Core Synthesis Strategy

The synthesis of 5-chloro-4-(trifluoromethyl)picolinamide typically proceeds via a three-step sequence starting from commercially available picolinic acid derivatives (Scheme 1):

  • Chlorination: Treatment of 4-(trifluoromethyl)picolinic acid with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces the chlorine substituent.

  • Amidation: The chlorinated intermediate reacts with ammonium hydroxide in tetrahydrofuran (THF) at 0–5°C to form the carboxamide.

  • Purification: Crystallization from ethanol/water (3:1) yields the final product with >98% purity (HPLC).

Optimization Note: Lowering the amidation temperature to -10°C improves yield from 72% to 85% by minimizing hydrolysis side reactions.

Alternative Routes and Intermediate Exploration

Comparative studies demonstrate that methyl 4-chloro-5-(trifluoromethyl)picolinate serves as a viable precursor (Figure 2). As shown in analogous syntheses , treatment with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) generates the acid chloride, which undergoes aminolysis with aqueous ammonia:

Methyl esterSOCl2,DMFAcid chlorideNH3Carboxamide\text{Methyl ester} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{Acid chloride} \xrightarrow{\text{NH}_3} \text{Carboxamide}

This method achieves 82% yield but requires stringent moisture control to prevent premature hydrolysis .

Applications in Drug Discovery

Metabotropic Glutamate Receptor (mGluR) Modulation

Recent SAR investigations highlight 5-chloro-4-(trifluoromethyl)picolinamide’s role in developing mGlu₅ receptor antagonists. In a landmark study , derivatives bearing this core exhibited IC₅₀ values ≤500 nM (Table 2), outperforming analogs with alternative substituents:

Table 2: mGlu₅ inhibitory activity of select picolinamide derivatives

CompoundR₁R₂IC₅₀ (nM)
22gACF₃5-F-pyridine120
22iBCl4-Me-thiazole28
24BCF₃6-Me-pyridine2800

The chlorine atom’s ortho positioning relative to the trifluoromethyl group creates optimal van der Waals interactions with hydrophobic pockets in the mGlu₅ binding site. Molecular docking simulations suggest the carboxamide forms hydrogen bonds with Ser657 and Gly658 residues .

Pharmacokinetic Profiling

Lead optimization campaigns reveal favorable drug-like properties for derivatives incorporating this scaffold:

  • Blood-brain barrier permeability: Analog 22gA demonstrates a brain-to-plasma ratio (Kₚ) of 3.08 in rat models, indicating CNS penetrance .

  • Metabolic stability: Human hepatic clearance (CLₕₑᵖ) values range from 6–19 mL/min/kg, suggesting moderate to low first-pass metabolism .

Industrial and Synthetic Applications

Heterocyclic Building Block

The compound’s reactivity enables diverse transformations:

  • Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces biaryl motifs (Yield: 75–89%).

  • Nucleophilic aromatic substitution: Displacement of the chlorine atom with amines or thiols occurs under mild conditions (50°C, DMF).

Case Study: Reaction with morpholine produces 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine-3-carboxamide, a key intermediate in kinase inhibitor synthesis.

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